4-Bromo-5-methyl-2-(methylethyl)benzenesulfonamide
Description
4-Bromo-5-methyl-2-(methylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a bromine atom, a methyl group, and an isopropyl group attached to a benzene ring, along with a sulfonamide functional group.
Properties
Molecular Formula |
C10H14BrNO2S |
|---|---|
Molecular Weight |
292.191 |
IUPAC Name |
4-bromo-5-methyl-2-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-6(2)8-5-9(11)7(3)4-10(8)15(12,13)14/h4-6H,1-3H3,(H2,12,13,14) |
InChI Key |
HHOUHAZTENMKLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(methylethyl)benzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, followed by reaction with ammonia (NH3) or an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(methylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines, or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-5-methyl-2-(methylethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of sulfonamide-based drugs with antibacterial properties.
Organic Synthesis: Employed in the synthesis of complex organic molecules through coupling reactions.
Material Science: Utilized in the development of functional materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(methylethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(propan-2-yl)benzene-1-sulfonamide: Lacks the methyl group at the 5-position.
5-Methyl-2-(propan-2-yl)benzene-1-sulfonamide: Lacks the bromine atom at the 4-position.
4-Bromo-5-methylbenzene-1-sulfonamide: Lacks the isopropyl group at the 2-position.
Uniqueness
4-Bromo-5-methyl-2-(methylethyl)benzenesulfonamide is unique due to the presence of all three substituents (bromine, methyl, and isopropyl) on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to biological targets and improve its pharmacological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
